1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of benzyloxy, bromo, and fluoro substituents on a phenyl ring, along with a trifluoroethanone group. Such structural diversity makes it a valuable molecule in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The selective introduction of a fluorine atom.
Benzyloxy Protection: The protection of the hydroxyl group by converting it into a benzyloxy group.
Trifluoroethanone Formation:
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modification of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone include:
4-(Benzyloxy)-2-hydroxybenzaldehyde: Known for its antimicrobial properties.
N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Studied for its anticancer activity.
4-(Benzyloxy)-2-hydroxybenzylideneamino derivatives: Used in the synthesis of metal complexes with potential biological activities .
The uniqueness of this compound lies in its trifluoroethanone group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H9BrF4O2 |
---|---|
Molekulargewicht |
377.13 g/mol |
IUPAC-Name |
1-(2-bromo-6-fluoro-3-phenylmethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H9BrF4O2/c16-13-11(22-8-9-4-2-1-3-5-9)7-6-10(17)12(13)14(21)15(18,19)20/h1-7H,8H2 |
InChI-Schlüssel |
OMBVNMHIDXMDCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.